Quercetin 3-rhamnoside 7-glucoside Quercetin 3-rhamnoside 7-glucoside Quercetin 3-O-rhamnoside-7-O-glucoside is a quercetin O-glucoside that is quercetin 7-O-beta-D-glucoside carrying an additional alpha-L-rhamnosyl residue at position 3. It has a role as a plant metabolite. It is an alpha-L-rhamnoside, a monosaccharide derivative, a polyphenol, a beta-D-glucoside, a quercetin O-glucoside and a trihydroxyflavone.
quercetin 3-O-rhamnoside-7-O-glucoside is a natural product found in Arabidopsis thaliana, Ilex hainanensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 17306-45-5
VCID: VC0192239
InChI: InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(39-8)43-25-19(34)16-13(31)5-10(40-27-23(38)21(36)18(33)15(7-28)42-27)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26-,27+/m0/s1
SMILES: CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O
Molecular Formula: C27H30O16
Molecular Weight: 610.52

Quercetin 3-rhamnoside 7-glucoside

CAS No.: 17306-45-5

Cat. No.: VC0192239

Molecular Formula: C27H30O16

Molecular Weight: 610.52

* For research use only. Not for human or veterinary use.

Quercetin 3-rhamnoside 7-glucoside - 17306-45-5

CAS No. 17306-45-5
Molecular Formula C27H30O16
Molecular Weight 610.52
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(39-8)43-25-19(34)16-13(31)5-10(40-27-23(38)21(36)18(33)15(7-28)42-27)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26-,27+/m0/s1
SMILES CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O

Chemical Structure and Properties

Quercetin 3-rhamnoside 7-glucoside (also known as quercetin 3-O-rhamnoside-7-O-glucoside) is a quercetin O-glucoside characterized by the presence of an alpha-L-rhamnosyl residue at position 3 and a beta-D-glucoside at position 7 of the quercetin backbone . It has the molecular formula C27H30O16 and a molecular weight of approximately 610.5 g/mol . The compound functions as a plant metabolite and belongs to several chemical classes including alpha-L-rhamnosides, monosaccharide derivatives, polyphenols, beta-D-glucosides, quercetin O-glucosides, and trihydroxyflavones .

The systematic IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one . This lengthy name reflects the complex structure featuring multiple hydroxyl groups and sugar moieties that contribute to its solubility and biological activity.

Physical and Chemical Characteristics

While specific data for quercetin 3-rhamnoside 7-glucoside is somewhat limited, we can compare it with the closely related isomer quercetin 3-glucoside 7-rhamnoside, which has similar physical properties due to its identical molecular formula and weight. Table 1 summarizes the key physical and chemical properties of these related compounds.

Table 1: Physical and Chemical Properties of Quercetin 3-rhamnoside 7-glucoside and Related Compounds

PropertyQuercetin 3-rhamnoside 7-glucosideQuercetin 3-glucoside 7-rhamnoside
Molecular FormulaC27H30O16C27H30O16
Molecular Weight610.5 g/mol610.518 g/mol
Physical StateSolidSolid
CAS Number17306-45-518016-58-5
DensityNot specifically reported1.8±0.1 g/cm³
Melting PointNot specifically reported236°C
Boiling PointNot specifically reported999.4±65.0°C at 760 mmHg
SolubilityWater-soluble (due to glycosidic nature)Water-soluble (due to glycosidic nature)

It's important to note that quercetin 3-rhamnoside 7-glucoside has been reported in various plant species, including Ilex hainanensis and Capsicum annuum (bell peppers) . The compound's distinct arrangement of sugar moieties contributes to its specific biological activities and pharmacokinetic properties.

Biosynthesis and Natural Occurrence

Quercetin 3-rhamnoside 7-glucoside, like other quercetin glycosides, is biosynthesized in plants through specialized enzymatic pathways. Glycosylation of quercetin occurs through the action of specific glycosyltransferases that catalyze the attachment of sugar residues to the hydroxyl groups of the aglycone structure.

Pharmacological Properties and Biological Activities

While specific studies focusing exclusively on quercetin 3-rhamnoside 7-glucoside are somewhat limited in the available literature, research on related quercetin glycosides provides valuable insights into its potential biological activities. Quercetin glycosides generally exhibit enhanced bioavailability compared to quercetin aglycone due to their increased water solubility .

Biological ActivityEvidence from Related CompoundsReference
Antioxidant activityQuercetin glycosides demonstrate significant free radical scavenging capacity
Anti-inflammatory effectsQuercetin derivatives inhibit inflammatory pathways
Cardioprotective propertiesRelated compounds show protection against cardiovascular diseases
Antihypertensive effectsSimilar glycosides demonstrate blood pressure-lowering effects
Cytoprotective activityProtection of cells against oxidative stress and damage

It's important to note that while these activities have been demonstrated for structurally similar quercetin glycosides, specific studies on quercetin 3-rhamnoside 7-glucoside are needed to confirm these properties for this particular compound.

Comparison with Related Quercetin Glycosides

Understanding the structural and functional relationships between quercetin 3-rhamnoside 7-glucoside and other quercetin derivatives provides valuable context for its unique properties and potential applications.

CompoundSugar at Position 3Sugar at Position 7Key Biological ActivitiesReferences
Quercetin 3-rhamnoside 7-glucosideRhamnoseGlucosePlant metabolite, potential biological activities
Quercetin 3-glucoside 7-rhamnosideGlucoseRhamnoseRare natural product with potential biological importance
Quercetin-3-O-glucoside (Isoquercitrin)GlucoseNoneAntioxidant, anti-inflammatory, antihypertensive activities, cytoprotection, inhibiting melanogenesis
Quercetin 3-O-rhamnoside (Quercitrin)RhamnoseNoneAntioxidant, anti-inflammatory, anticancer, lipid peroxidation inhibitory activities
Rutin (Quercetin-3-O-rutinoside)Rutinose (rhamnose + glucose)NoneAntiviral, antioxidant, anti-inflammatory, cardioprotective, anti-tumor activities

This comparison highlights the diversity of quercetin glycosides and the potential impact of different glycosylation patterns on biological activities. The specific arrangement of sugar moieties in quercetin 3-rhamnoside 7-glucoside likely confers unique properties that distinguish it from other quercetin derivatives.

Research Status and Future Perspectives

Current State of Research

Research on quercetin 3-rhamnoside 7-glucoside appears to be in relatively early stages compared to more extensively studied quercetin derivatives such as rutin and isoquercitrin. The limited information available specifically on this compound suggests that it represents an emerging area of interest with considerable potential for further exploration.

Future Research Directions

Several promising avenues for future research on quercetin 3-rhamnoside 7-glucoside can be identified:

  • Comprehensive characterization of its pharmacological activities through in vitro and in vivo studies

  • Investigation of its specific mechanisms of action at the molecular and cellular levels

  • Exploration of potential synergistic effects with other bioactive compounds

  • Development of efficient methods for its extraction from natural sources or synthesis

  • Clinical studies to evaluate its safety and efficacy for specific therapeutic applications

Advances in these areas would contribute significantly to our understanding of this compound and its potential applications in medicine and nutrition.

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